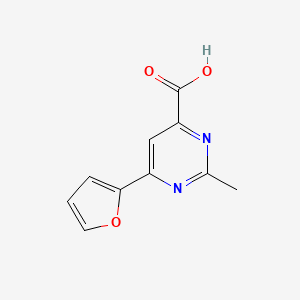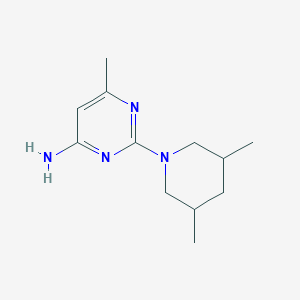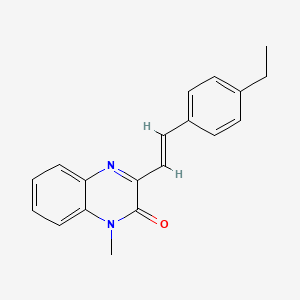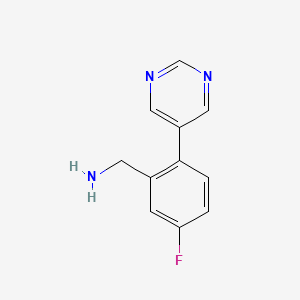
2,4,6-TriisopropylphenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Triisopropylphenylzinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is known for its reactivity and utility in various chemical transformations, particularly in the formation of carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,4,6-Triisopropylphenylzinc bromide can be synthesized through the reaction of 2,4,6-triisopropylphenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The process involves the following steps:
- Dissolving 2,4,6-triisopropylphenyl bromide in THF.
- Adding zinc powder or zinc dust to the solution.
- Stirring the mixture at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6-Triisopropylphenylzinc bromide undergoes various types of chemical reactions, including:
Nucleophilic substitution: Reacts with electrophiles to form new carbon-carbon bonds.
Transmetalation: Transfers the phenyl group to other metals like palladium or copper, facilitating cross-coupling reactions.
Addition reactions: Adds to carbonyl compounds to form alcohols.
Common Reagents and Conditions
Electrophiles: Alkyl halides, acyl chlorides, and epoxides.
Catalysts: Palladium or copper catalysts for cross-coupling reactions.
Solvents: THF, diethyl ether, or other aprotic solvents.
Major Products
Alcohols: Formed from the addition to carbonyl compounds.
Coupled products: Resulting from cross-coupling reactions with various electrophiles.
Applications De Recherche Scientifique
2,4,6-Triisopropylphenylzinc bromide is used in a wide range of scientific research applications:
Organic synthesis: Key reagent in the formation of complex organic molecules.
Medicinal chemistry: Used in the synthesis of pharmaceutical intermediates and active compounds.
Material science: Involved in the preparation of advanced materials and polymers.
Catalysis: Acts as a precursor in the development of new catalytic systems.
Mécanisme D'action
The compound exerts its effects primarily through nucleophilic attack on electrophilic centers. The zinc atom facilitates the transfer of the phenyl group to the target molecule, often through a transition state involving coordination with the electrophile. This mechanism is crucial in cross-coupling reactions, where the zinc compound transfers the phenyl group to a metal catalyst, which then couples it with another organic moiety.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Triisopropylphenylmagnesium bromide: Another organometallic compound with similar reactivity but involving magnesium instead of zinc.
2,4,6-Triisopropylphenylboronic acid: Used in Suzuki-Miyaura cross-coupling reactions.
2,4,6-Triisopropylphenyl lithium: Highly reactive organolithium compound used in various organic transformations.
Uniqueness
2,4,6-Triisopropylphenylzinc bromide is unique due to its balanced reactivity and stability. Unlike organolithium compounds, it is less reactive and easier to handle, making it suitable for a broader range of applications. Compared to organomagnesium compounds, it offers different reactivity profiles, particularly in transmetalation and cross-coupling reactions.
Propriétés
Formule moléculaire |
C15H23BrZn |
|---|---|
Poids moléculaire |
348.6 g/mol |
Nom IUPAC |
bromozinc(1+);1,3,5-tri(propan-2-yl)benzene-6-ide |
InChI |
InChI=1S/C15H23.BrH.Zn/c1-10(2)13-7-14(11(3)4)9-15(8-13)12(5)6;;/h7-8,10-12H,1-6H3;1H;/q-1;;+2/p-1 |
Clé InChI |
OSQVHIALUPXBAX-UHFFFAOYSA-M |
SMILES canonique |
CC(C)C1=CC(=[C-]C(=C1)C(C)C)C(C)C.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




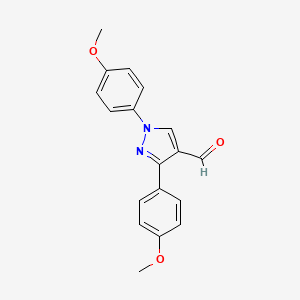
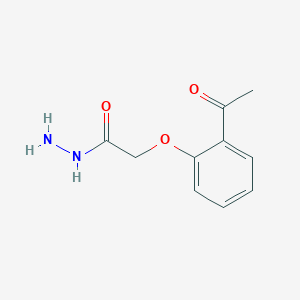
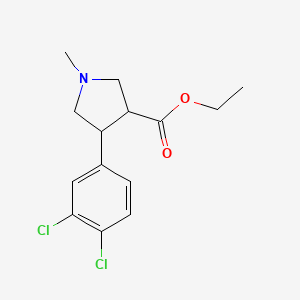
![4-[(3'-Chlorophenoxy)methyl]phenylZinc bromide](/img/structure/B14880877.png)

